1-N-CBZ-2-methylpropane-1,2-diamine-HCl
Overview
Description
1-N-CBZ-2-methylpropane-1,2-diamine-HCl is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of 2-methylpropane-1,2-diamine, where the amino group is protected by a carbobenzyloxy (CBZ) group and the compound is in its hydrochloride salt form. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-CBZ-2-methylpropane-1,2-diamine-HCl can be synthesized through the following steps:
Protection of Amino Groups: The amino groups of 2-methylpropane-1,2-diamine are protected by reacting with carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine (Et3N) to form 1-N-CBZ-2-methylpropane-1,2-diamine.
Formation of Hydrochloride Salt: The protected diamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-N-CBZ-2-methylpropane-1,2-diamine-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove the CBZ protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: The deprotected diamine, 2-methylpropane-1,2-diamine.
Substitution Products: Substituted derivatives based on the nucleophile used.
Scientific Research Applications
1-N-CBZ-2-methylpropane-1,2-diamine-HCl is used in various scientific research applications:
Chemistry: It serves as a protecting group in organic synthesis, allowing for selective reactions on unprotected amino groups.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
1-N-CBZ-2-methylpropane-1,2-diamine-HCl is similar to other compounds with protected amino groups, such as 1-N-Boc-2-methylpropane-1,2-diamine and 1-N-Fmoc-2-methylpropane-1,2-diamine. These compounds differ in the type of protecting group used (Boc, Fmoc, CBZ), which affects their stability, reactivity, and applications. The choice of protecting group depends on the specific requirements of the synthesis or application.
Comparison with Similar Compounds
1-N-Boc-2-methylpropane-1,2-diamine
1-N-Fmoc-2-methylpropane-1,2-diamine
2-N-CBZ-2-methylpropane-1,2-diamine-HCl
Properties
IUPAC Name |
benzyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,13)9-14-11(15)16-8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPHVRFFFXNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662662 | |
Record name | Benzyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179359-79-5 | |
Record name | Carbamic acid, N-(2-amino-2-methylpropyl)-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179359-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.